linkable PD173955 analogue
Description
Contextualization of Protein Kinases as Therapeutic Targets and Chemical Probes
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways. assaygenie.com They function by adding phosphate (B84403) groups to specific proteins, a process known as phosphorylation, which acts as a molecular switch to control protein function, localization, and activity. researchgate.netbohrium.com
The human genome contains a vast set of genes encoding protein kinases, collectively known as the kinome. researchgate.netbohrium.com When the function of these kinases goes awry due to mutations, overexpression, or other forms of aberrant activation, it can lead to uncontrolled cellular processes. researchgate.netnih.gov This dysregulation is a well-established hallmark of numerous diseases, most notably cancer, where it drives tumor growth and survival. assaygenie.com Beyond cancer, faulty kinase signaling is implicated in inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. assaygenie.comfrontiersin.org For instance, in chronic myelogenous leukemia (CML), the fusion protein Bcr-Abl, a constitutively active tyrosine kinase, is a primary driver of the disease. evitachem.comacs.org
The critical role of kinases in disease has made them one of the most important classes of drug targets. researchgate.net The development of small molecule inhibitors, designed to block the activity of specific kinases, has revolutionized treatment for various cancers. nih.gov These inhibitors typically work by competing with adenosine (B11128) triphosphate (ATP), the energy currency of the cell, for binding to the kinase's active site, thereby preventing phosphorylation. tum.de The success of the first-in-class inhibitor, imatinib (B729), for CML treatment spurred intensive research, leading to the development of thousands of kinase inhibitors targeting different parts of the kinome. researchgate.netnih.gov This evolution continues, with newer inhibitors designed to overcome drug resistance and improve selectivity. researchgate.net
Beyond their therapeutic use, kinase inhibitors are invaluable as chemical probes in basic research. tum.depromega.com A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. promega.com High-quality probes must be potent and selective to ensure that any observed biological effects are due to the inhibition of the intended target. promega.commdpi.com Researchers use these probes to validate the role of individual kinases in disease processes, identify their downstream substrates, and map their complex signaling networks. tum.denih.gov The development of chemical probes for the less-studied parts of the kinome is a major focus, as it holds the potential to uncover new therapeutic targets. nih.govpromega.com
Evolution of Small Molecule Kinase Inhibitors in Research
Overview of PD173955 as a Foundational Kinase Inhibitor
PD173955 is a potent small-molecule inhibitor that has served as a foundational compound for further drug development and as a research tool. It belongs to a class of compounds known as pyrido[2,3-d]pyrimidines. aacrjournals.org
PD173955 was initially developed as an inhibitor of the Src family of tyrosine kinases. acs.org However, subsequent research revealed its potent activity against the Bcr-Abl kinase. aacrjournals.orgresearchgate.net This discovery positioned PD173955 as a significant compound in the study of CML. aacrjournals.org It demonstrated potent inhibition of Bcr-Abl kinase activity both in vitro (in kinase assays) and in vivo (in cell-based assays), effectively blocking the growth of Bcr-Abl-dependent cancer cells at nanomolar concentrations. aacrjournals.orgselleckchem.com Studies showed it could inhibit the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream substrates. aacrjournals.org
| Target Kinase | IC50 (nM) | Assay Type |
| Bcr-Abl | 1-2 | In Vitro Kinase Assay |
| Src | 22 | In Vitro Kinase Assay |
| c-Kit | ~25 | Autophosphorylation Assay |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple research findings. aacrjournals.orgselleckchem.comadooq.com
Kinase inhibitors are often classified based on how they bind to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, directly competing with ATP. In contrast, Type II inhibitors bind to and stabilize an inactive (DFG-out) conformation of the kinase, accessing an additional hydrophobic pocket adjacent to the ATP-binding site. nih.gov Imatinib is a classic example of a Type II inhibitor, and its binding is dependent on the kinase being in this specific inactive state. acs.orgutexas.edu
PD173955 exhibits a different binding modality. Crystal structure analyses have shown that PD173955 binds to a conformation of the Abl kinase that resembles the active state. utexas.eduresearchgate.net Unlike Type II inhibitors, its binding is not dependent on the inactive "DFG-out" conformation. utexas.eduoup.com This suggests that PD173955 can recognize and inhibit multiple forms of the kinase, which may contribute to its high potency. utexas.edu This binding mode distinguishes it from inhibitors like imatinib and provides a different structural scaffold for designing new inhibitors.
The Linkable Analogue
The "linkable PD173955 analogue" is a derivative of the parent compound specifically designed for advanced research applications. In this analogue, the methylmercapto group of PD173955 is replaced with an aminomethyl group. evitachem.comebi.ac.ukzfin.org This modification provides a reactive handle—a "linker"—that allows the molecule to be easily conjugated to other molecules without significantly compromising its core binding properties. This seemingly small change is crucial for its use in technologies like Proteolysis Targeting Chimeras (PROTACs), where the inhibitor (acting as a "warhead") must be connected to a second ligand that recruits the cell's protein disposal machinery. researchgate.netexplorationpub.comnih.gov The development of such linkable analogues is a key step in transforming traditional inhibitors into tools for targeted protein degradation. researchgate.net
Discovery and Initial Characterization of PD173955 as an Abl/Src Kinase Inhibitor
Rationale for Developing "Linkable" PD173955 Analogues
The development of linkable versions of PD173955 is driven by the desire to harness its high affinity and specificity for its kinase targets, particularly FGFRs, for novel applications. By converting PD173955 into a "warhead" for more complex molecular constructs, researchers can explore biological processes and develop therapeutic strategies that are not achievable with the original inhibitor alone.
Expanding the Utility of Kinase Inhibitors Beyond Direct Inhibition
A primary motivation for creating linkable PD173955 analogues is their application in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a specific target protein. They consist of a ligand for the target protein (the "warhead," in this case, a PD173955 analogue), a linker, and a ligand for an E3 ubiquitin ligase.
When a PD173955-based PROTAC is introduced to a cell, its PD173955 moiety binds to the target kinase (e.g., FGFR2), and the E3 ligase ligand simultaneously recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This forced proximity triggers the cell's own ubiquitin-proteasome system to tag the kinase for destruction. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
This degradation-based approach offers a distinct advantage over simple inhibition. Instead of merely blocking a single function of the kinase, it removes the entire protein scaffold, thereby eliminating all its potential functions, including non-catalytic scaffolding roles.
Modular Design for Diverse Chemical Biology Applications
The inherent modularity of linkable PD173955 analogues allows for systematic optimization and diversification. Researchers can synthesize a variety of analogues by modifying three key components:
The Warhead: The PD173955 core can be slightly modified to fine-tune its binding affinity and selectivity.
The Linker: The length, composition, and attachment point of the linker are critical variables. Altering the linker can significantly impact the stability and efficiency of the ternary complex (PROTAC-Target-E3 Ligase), which is essential for successful degradation. For example, different linker types, such as polyethylene (B3416737) glycol (PEG) chains of varying lengths, can be explored to find the optimal spatial arrangement for ubiquitination.
The E3 Ligase Ligand: Different E3 ligase ligands (e.g., pomalidomide (B1683931) for CRBN, or derivatives of the VHL ligand) can be attached to the linker. This allows the PROTAC to be tailored to the E3 ligases that are most active in the target cell type, potentially improving efficacy and reducing off-target effects.
This "plug-and-play" design facilitates the rapid generation of a library of compounds for screening and allows researchers to create bespoke tools for specific biological questions.
Addressing Limitations of Conventional Kinase Inhibitor Modalities
Traditional kinase inhibitors, including the parent compound PD173955, face several limitations that linkable analogues designed as PROTACs can overcome.
Overcoming Acquired Resistance: Cancer cells can develop resistance to kinase inhibitors through mutations in the kinase domain that reduce drug binding. Since PROTACs can often tolerate some mutations in the target's binding pocket and still form a productive ternary complex, they may remain effective against inhibitor-resistant kinase variants.
Eliminating Scaffolding Functions: Kinase proteins often act as scaffolds, bringing other proteins together in signaling complexes, a function independent of their catalytic activity. Conventional inhibitors block catalysis but leave the protein intact, allowing these scaffolding functions to persist. By inducing degradation, PROTACs eliminate the entire protein, abrogating both catalytic and non-catalytic roles.
Improved Selectivity and Potency: The formation of the ternary complex introduces an additional layer of specificity, as the PROTAC must productively engage both the target protein and the E3 ligase. This can lead to improved selectivity for the target kinase over other kinases. Furthermore, because PROTACs act catalytically, they can often achieve profound and sustained target suppression at lower concentrations than required for traditional inhibitors that rely on stoichiometric occupancy.
Research has demonstrated the successful development of PD173955-based PROTACs. For instance, a study focused on developing FGFR-degraders created a series of compounds by linking a PD173955 derivative to a CRBN ligand via different linkers. The resulting PROTACs were evaluated for their ability to induce the degradation of FGFR2.
Research Findings on PD173955-based PROTACs
The following table summarizes the performance of a representative PD173955-based PROTAC from a research study aimed at degrading FGFR2. The compound, here denoted as PROTAC-1, connects a PD173955 analogue to the E3 ligase ligand pomalidomide.
Table 1: Activity Profile of a Representative PD173955-based PROTAC
| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
|---|---|---|---|---|
| PROTAC-1 | FGFR2 | Pomalidomide (for CRBN) | 1.9 | 95 |
¹DC₅₀: The concentration of the compound required to induce 50% degradation of the target protein. ²Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17Cl2N5O |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[3-(aminomethyl)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H17Cl2N5O/c1-28-19-13(9-15(20(28)29)18-16(22)6-3-7-17(18)23)11-25-21(27-19)26-14-5-2-4-12(8-14)10-24/h2-9,11H,10,24H2,1H3,(H,25,26,27) |
InChI Key |
NUQCXBVHWKCTQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CN |
Origin of Product |
United States |
Synthetic Strategies for Linkable Pd173955 Analogues
Modular Synthesis Approaches for Linkable PD173955 Analogues
The synthesis of linkable PD173955 analogues is generally achieved through modular approaches that allow for the systematic introduction of different linkers and functionalities. These strategies often leverage the established chemistry of the pyrido[2,3-d]pyrimidine (B1209978) scaffold.
To create versatile inhibitor probes, bio-orthogonal functional groups are often incorporated. These groups, such as azides and alkynes, allow the inhibitor to be "clicked" onto another molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or an E3 ligase recruiter) in a highly specific and efficient manner, typically without interfering with biological systems. icdst.org
The most common click chemistry reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained cyclooctyne (B158145) is used (strain-promoted azide-alkyne cycloaddition, or SPAAC). sigmaaldrich.com To prepare a "clickable" PD173955 analogue, a synthetic route would be designed to install a terminal azide or alkyne at the chosen linker attachment site. nih.govresearchgate.netescholarship.org For example, an aminomethyl-functionalized PD173955 analogue could be reacted with an azide-containing acylating agent to introduce the desired bio-orthogonal handle.
The synthesis of PD173955 analogues often begins with the construction of the core pyrido[2,3-d]pyrimidine scaffold. Synthetic strategies typically involve building the fused ring system from either a pre-formed pyrimidine (B1678525) or a pre-formed pyridone ring. mdpi.com A key step in many reported syntheses is the coupling of various anilines with a reactive intermediate at the C-2 position of the pyrido[2,3-d]pyrimidin-7-one core. nih.gov
For instance, a common intermediate is 6-(2,6-dichloro-phenyl)-2-methanesulfonyl-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one. The methanesulfonyl group is a good leaving group and can be displaced by a variety of aniline (B41778) derivatives under thermal conditions to generate a library of analogues. nih.govacs.org To create a linkable analogue, the chosen aniline derivative would already contain the desired functional group for linker attachment, protected if necessary. For example, to synthesize an analogue where the methylmercapto group of PD173955 is replaced with an aminomethyl group, one could use an aniline substituted with a protected aminomethyl group in the coupling reaction. evitachem.com
The properties and biological activity of PD173955 analogues are highly sensitive to the nature and position of substituents on both the pyrido[2,3-d]pyrimidine core and the aniline ring. SAR studies have provided valuable insights into which modifications are tolerated or even beneficial for inhibitory potency.
Modifications to the aniline moiety at the C-2 position have a significant impact. For example, the analogue PD166326, which differs from PD173955 in its aniline substitution, was found to be a more potent inhibitor of Bcr-Abl-dependent cell growth. aacrjournals.orgrsc.org The table below summarizes the inhibitory activities of PD173955 and some of its key analogues, illustrating the effect of structural modifications on their potency against target kinases.
| Compound | Key Structural Feature | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| PD173955 | 3-methylsulfanylphenylamino at C-2 | Bcr-Abl (in vitro) | 1-2 | aacrjournals.org |
| PD173955 | 3-methylsulfanylphenylamino at C-2 | Src | 22 | medchemexpress.com |
| PD173955 | 3-methylsulfanylphenylamino at C-2 | c-Kit (autophosphorylation) | ~25 | aacrjournals.org |
| PD166326 | Different aniline substitution vs. PD173955 | Bcr-Abl (cell growth) | 2 | aacrjournals.org |
| PD180970 | Analogue of PD173955 | Bcr-Abl (cell growth) | 2.5 | rsc.org |
These findings underscore the importance of empirical testing within a modular synthetic framework. By creating and evaluating a series of analogues with systematic variations in linker attachment, linker type, and substituent groups, researchers can identify the optimal design for a linkable PD173955 analogue that retains high potency and selectivity for its intended biological application. nih.govwgtn.ac.nz
Strategic Modification of the PD173955 Pyrido[2,3-d]pyrimidine Core Structure
Linker Design and Optimization in Linkable PD173955 Analogues
A diverse array of chemical moieties has been employed as linkers in the design of bifunctional molecules. Common linker types include flexible alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains. frontiersin.org The choice of linker chemistry is crucial; for instance, the synthesis of some bifunctional molecules has utilized PEG linkers of varying lengths (PEG3 to PEG6) to connect a ligand to an E3 ligase recruiter. frontiersin.org In other contexts, such as the development of inhibitors for the Bcr-Abl kinase, alkyne-containing linkers have been incorporated into heterocyclic scaffolds. researchgate.net This strategy aims to enable the molecule to occupy both the active site and an adjacent allosteric pocket within the kinase domain. researchgate.net The synthesis of such linkers often involves multi-step chemical reactions, including coupling reactions to attach functional groups that can enhance properties like solubility. evitachem.com
Computational modeling and molecular dynamics simulations have become indispensable tools for the rational design of linkers. nih.govunibo.it These methods allow researchers to predict how different linkers will affect the structure and dynamics of the entire molecule, thereby guiding the selection of the most promising candidates for synthesis. nih.govbiorxiv.org For instance, molecular modeling can be used to predict the binding modes of inhibitors and to understand the structure-activity relationships (SAR) that govern their efficacy. wgtn.ac.nz In the development of covalent fibroblast growth factor receptor (FGFR) inhibitors, molecular docking was used to guide the optimization of a lead compound, leading to the identification of analogues with improved inhibitory activity and pharmacokinetic properties. nih.gov Furthermore, computational analysis can help in understanding the allosteric communication within proteins, providing insights into how mutations can affect signaling pathways and how to design molecules that can modulate these effects. plos.org
Impact of Linker Length and Composition on Molecular Functionality
Analogues with Modulated Kinase Activity: Kinase-Inactive PD173955 Derivatives
A significant area of research has focused on creating PD173955 analogues with reduced or completely abolished kinase inhibitory activity. nih.govacs.org These "kinase-inactive" derivatives are valuable tools for dissecting the non-canonical functions of kinases and for developing therapeutics that act through mechanisms other than kinase inhibition. nih.govacs.org
The design of kinase-inactive PD173955 analogues often centers on modifying key structural features required for kinase binding. nih.gov PD173955 binds to the ATP-binding site of kinases, and a crucial interaction involves a hydrogen bond between the pyrimidine ring of PD173955 and the kinase. nih.govresearchgate.net By removing the hydrogen atom from the pyrimidine's "NH" group, researchers have successfully created analogues with significantly reduced affinity for kinases like c-Abl. nih.gov
The synthesis of these analogues involves multi-step chemical processes. nih.govresearchgate.net For example, a series of analogues was prepared starting from readily available intermediates which were then converted to sulfone derivatives. nih.gov These sulfones were subsequently reacted with various piperazine (B1678402) derivatives or amines to yield the final products. nih.gov Another approach involved modifying the synthesis of a related compound, DV2-103, which is itself a kinase-inactive analogue of PD173955. researchgate.net
| Compound | Modification Strategy | Resulting Kinase Activity | Reference |
|---|---|---|---|
| 3a (DV2-103) | Removal of NH 'H' from pyrimidine ring | Inactive against Abl and Src kinases | nih.gov |
| 3m | Analogue of 3a | Weakly inhibits or does not inhibit Abl and Src kinases at 10 μM | nih.gov |
| 5b | Analogue of 3a | Weakly inhibits or does not inhibit Abl and Src kinases at 10 μM | nih.gov |
| 5c | Analogue of 3a | Weakly inhibits or does not inhibit Abl and Src kinases at 10 μM | nih.gov |
| 5f | Analogue of 3a | Weakly inhibits or does not inhibit Abl and Src kinases at 10 μM | nih.gov |
The exploration of the chemical space around the PD173955 scaffold has been a key strategy for identifying derivatives with diminished kinase inhibitory properties. nih.govacs.orgacs.org This involves systematically synthesizing and evaluating a library of analogues with diverse structural modifications. nih.govacs.orgacs.org For example, researchers have prepared and tested a series of analogues of compound 3a (DV2-103), a known kinase-inactive derivative of PD173955. nih.govnih.gov This library of compounds allowed for the investigation of structure-activity relationships, leading to the identification of several new analogues with reduced kinase activity but potent effects on other cellular processes. acs.org The design of these analogues often involves targeting specific regions of the molecule, such as the phenylamino (B1219803) moiety, where substitutions can lead to improved selectivity and reduced off-target effects. The development of covalent inhibitors has also been a fruitful area of exploration, where appending a reactive group like an acrylamide (B121943) to a selective pharmacophore can create irreversible inhibitors. nih.gov
| Analogue Series | Starting Compound | Key Modifications | Outcome | Reference |
|---|---|---|---|---|
| 3b–p, 4a–m, 5a–n | 3a (DV2-103) | Varied substitutions on the core structure | Identification of nine compounds with improved or comparable efficacy in reducing Aβ levels while maintaining reduced kinase activity | nih.govacs.org |
| Pyrido[2,3-d]pyrimidin-7-ones | PD173955 scaffold | Substitutions at the 3- and 4-positions of the phenylamino moiety | Improved potency and selectivity for Abl kinase | |
| FIIN-1 | PD173074 | Appended an acrylamide group to the pyrimidopyridine scaffold | Potent and selective irreversible inhibitor of FGFR1, 2, 3, and 4 | nih.gov |
Molecular Interactions and Mechanistic Elucidation of Linkable Pd173955 Analogues
Kinase Binding Dynamics of PD173955 and Its Analogues
The primary mechanism of action for PD173955 as a cancer therapeutic is its ability to inhibit tyrosine kinases like Bcr-Abl and Src family kinases. dnai.org The specifics of this interaction within the kinase domain are crucial for understanding its potency and for the rational design of related compounds.
PD173955 and its analogues function as ATP-competitive inhibitors, binding to the canonical ATP-binding site located in the cleft between the N- and C-lobes of the Abl kinase domain. dnai.orgnih.govutexas.edu This mode of interaction classifies it as an orthosteric inhibitor, as it directly competes with the endogenous ligand (ATP) for the primary binding site. nih.govconicet.gov.ar
While some kinase inhibitors, such as imatinib (B729), are known to bind and stabilize an inactive conformation that involves an allosteric pocket adjacent to the ATP-binding site, the binding of PD173955 is primarily characterized by its engagement with the orthosteric cleft. utexas.edunih.gov The potency of PD173955 is not derived from engaging extensive allosteric sites but rather from its unique ability to accommodate different conformational states of the kinase at the orthosteric site. utexas.edurcsb.org
Protein kinases are dynamic molecules that exist in an equilibrium of different conformational states, principally defined by the orientation of the activation loop and the "DFG" (Asp-Phe-Gly) motif. nih.govnih.gov An inhibitor's ability to recognize and bind to these specific states is a key determinant of its efficacy.
Crystal structures reveal a significant distinction between how PD173955 and other inhibitors like imatinib interact with the Abl kinase. Imatinib specifically binds to and stabilizes an inactive "DFG-out" conformation, where the activation loop is folded into a closed, non-catalytic state. nih.govrcsb.orgrcsb.org In stark contrast, PD173955 binds to a conformation of Abl where the activation loop resembles that of an active kinase, remaining in an open and extended state that leaves the catalytic center unblocked. utexas.edurcsb.orgresearchgate.net
This ability to bind to an active-like conformation suggests that PD173955 is "conformationally tolerant." pnas.org It is believed to be largely insensitive to the phosphorylation state or the precise conformation of the activation loop, allowing it to target a broader population of kinase molecules within the cell. nih.govutexas.eduresearchgate.net This adaptability is thought to be a primary reason for its greater in vitro potency compared to conformationally restrictive inhibitors like imatinib. nih.govrcsb.org While PD173955 binds an open activation loop, the DFG motif itself is in an inactive "DFG-out" state, highlighting the inhibitor's ability to recognize a unique, pre-existing inactive conformation of the kinase. nih.govresearchgate.net
The stability of the PD173955-Abl kinase complex is governed by a network of specific molecular interactions within the ATP-binding pocket. Despite having a smaller interaction footprint than imatinib (interacting with 11 residues compared to imatinib's 21), PD173955 achieves greater potency. utexas.edu
The binding is dominated by van der Waals forces. utexas.edu Key interactions identified through crystallographic studies include:
Hydrogen Bonding: A crucial hydrogen bond is formed between the inhibitor and the backbone of methionine residue Met-318. utexas.edu This appears to be the primary hydrogen bond stabilizing the complex. utexas.edu
Van der Waals Contacts: The threonine "gatekeeper" residue (Thr-315), which forms a critical hydrogen bond with imatinib, only engages in weaker van der Waals interactions with PD173955. utexas.eduresearchgate.net The two chlorine atoms on the phenyl ring of PD173955 are buried deep within a hydrophobic pocket, making favorable contacts with residues Val-256, Ala-269, and Ala-381. utexas.edu
Modeling studies of the more potent analogue PD166326 suggest that its hydroxymethyl side chain may form an additional hydrogen bond with the peptide backbone near Thr-319, potentially explaining its enhanced activity. researchgate.net
| Interacting Residue in Abl Kinase | Type of Interaction with PD173955 | Note |
|---|---|---|
| Met-318 | Hydrogen Bond (Backbone) | The main hydrogen bond anchoring the inhibitor. utexas.edu |
| Thr-315 (Gatekeeper) | Van der Waals | Contrasts with imatinib, which forms a key H-bond here. utexas.edu |
| Val-256 | Van der Waals | Interacts with the dichlorophenyl ring of PD173955. utexas.edu |
| Ala-269 | Van der Waals | Interacts with the dichlorophenyl ring of PD173955. utexas.edu |
| Ala-381 | Van der Waals | Interacts with the dichlorophenyl ring of PD173955. utexas.edu |
| Tyr-253 | Van der Waals | A small shift in this P-loop residue is required to accommodate the inhibitor. utexas.edu |
Conformational States of the Abl Kinase Domain and Analogue Recognition (DFG-in/out, Activation Loop)
Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) Derived from Linkable PD173955 Analogues
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. mtoz-biolabs.com Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to trigger the complete removal of a target protein. jcancer.org These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ends. jcancer.org
A linkable analogue of PD173955 is well-suited to function as a warhead in a PROTAC. PD173955 is a potent inhibitor of kinase targets such as Fibroblast Growth Factor Receptors (FGFR) and the Bcr-Abl fusion protein, both of which are implicated in various cancers. nih.gov By modifying the PD173955 structure, for instance by replacing a methylmercapto group with an aminomethyl group, a reactive handle is created for attaching a linker without compromising the warhead's ability to bind its target. This allows for the rational design of PROTACs that can specifically target proteins like FGFR for degradation. nih.govpurdue.edu
Formation of Ternary Complexes: Target Protein – PROTAC – E3 Ubiquitin Ligase
The critical initiating event in PROTAC-mediated degradation is the formation of a ternary complex, which brings the target protein and an E3 ubiquitin ligase into close proximity. cytivalifesciences.com.cnelifesciences.org A PROTAC derived from a linkable PD173955 analogue would simultaneously bind its target kinase (e.g., FGFR1 or FGFR2) and an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govcapes.gov.br The stability of this ternary complex is a key determinant of the efficiency of the subsequent degradation process. cytivalifesciences.com.cnelifesciences.org
The formation and stability of the ternary complex are governed not only by the individual binding affinities of the warhead and the E3 ligase ligand but also by cooperative interactions that arise between the surfaces of the target protein and the E3 ligase once they are brought together. cytivalifesciences.com.cn Favorable protein-protein interactions can significantly stabilize the complex, leading to more efficient degradation. cytivalifesciences.com.cn The nature and length of the linker are crucial, as they dictate the spatial orientation of the two proteins and can influence these cooperative interactions. nih.gov
Researchers employ various biophysical techniques to study and confirm the formation of these complexes. Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) can directly measure the binding kinetics and thermodynamics of the ternary complex, providing invaluable data for optimizing PROTAC design. cytivalifesciences.com.cnnih.govdiva-portal.org For instance, SPR can be used to measure the association and dissociation rates of the complex, revealing its stability over time, which is often correlated with higher degradation efficiency. cytivalifesciences.com.cn
Ubiquitination and Proteasomal Degradation Pathways
Once the ternary complex is successfully formed, the recruited E3 ubiquitin ligase facilitates the transfer of ubiquitin—a small regulatory protein—from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. mtoz-biolabs.comelifesciences.org This process is repeated to form a polyubiquitin (B1169507) chain on the target.
This polyubiquitin tag serves as a molecular flag, marking the target protein for recognition and subsequent destruction by the 26S proteasome, the cell's primary protein degradation machinery. mtoz-biolabs.comjcancer.org The proteasome unfolds the tagged protein and cleaves it into small peptides, effectively eliminating it from the cell. mtoz-biolabs.com To confirm that degradation is occurring via this specific pathway, researchers often use proteasome inhibitors, such as MG132 or Bortezomib. nih.gov If the addition of a proteasome inhibitor rescues the target protein from degradation, it provides strong evidence that the PROTAC is functioning through the ubiquitin-proteasome system (UPS). nih.gov
Event-Driven Pharmacology and Catalytic Nature of PROTACs
PROTACs operate with event-driven, catalytic pharmacology, which distinguishes them from traditional occupancy-based inhibitors. After the target protein is polyubiquitinated and directed to the proteasome for degradation, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. diva-portal.org This catalytic nature means that a single PROTAC molecule can induce the destruction of multiple target protein molecules.
The table below shows representative data for an exemplary FGFR degrader, illustrating the typical metrics used to evaluate PROTAC efficacy.
| Degrader | Target | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| DGY-09-192 | FGFR2 | VHL | KATO III | ~30 | >90% | nih.gov |
| BR-cpd7 | FGFR1 | Not Specified | H1581 | ~10 | >95% | aacrjournals.org |
Applications of Linkable Pd173955 Analogues in Chemical Biology Research
Development of Chemical Probes for Kinase Profiling and Target Identification
The functionalization of PD173955 to create linkable analogues has been instrumental in the development of chemical probes for studying the kinome. These probes are essential for identifying the cellular targets of kinase inhibitors and understanding their mechanism of action and selectivity. tum.detum.de
Linkable PD173955 analogues are key components of affinity-based chemical proteomics platforms designed for kinome-wide analysis. tum.de In this approach, the linkable analogue is immobilized on a solid support, such as sepharose beads, to create an affinity matrix. tum.denih.gov One of the most prominent applications is in the development of "Kinobeads," a mixture of several immobilized, broad-spectrum kinase inhibitors, including a linkable version of PD173955. tum.de
These Kinobeads are used to capture and enrich large numbers of protein kinases from cell lysates. tum.de The technique operates on a competitive binding principle: a cell lysate is pre-incubated with a soluble test inhibitor, which binds to its target kinases. When the lysate is subsequently passed over the Kinobeads, the kinases already bound by the test inhibitor will not bind to the affinity matrix and will be washed away. By using quantitative mass spectrometry to compare the proteins captured from treated and untreated lysates, researchers can identify the specific targets of the test inhibitor and determine its binding affinity in a dose-dependent manner. tum.de This method has been used to profile hundreds of clinical kinase inhibitors, revealing their target landscapes and identifying common off-targets. tum.de
Table 1: Components and Application of Kinobeads Technology
| Component | Description | Purpose |
|---|---|---|
| Solid Support | Sepharose beads | Provides a solid matrix for inhibitor immobilization. |
| Immobilized Probes | A combination of broad-spectrum, linkable kinase inhibitors (e.g., linkable PD173955, Purvalanol B). tum.de | To capture a wide range of ATP-binding proteins and kinases from cell lysates. tum.de |
| Cell Lysate | A mixture from various cell lines to maximize kinome coverage. tum.de | To provide a native protein environment for studying inhibitor interactions. tum.de |
| Competitive Inhibitor | A soluble small molecule kinase inhibitor being investigated. | To compete with the immobilized probes for binding to target kinases. tum.de |
| Analysis Method | Quantitative Mass Spectrometry | To identify and quantify the proteins enriched by the beads, revealing the inhibitor's targets and selectivity. tum.de |
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families in complex biological samples. nih.govresearchgate.net ABPP probes are typically designed with two key features: a reactive group that forms a covalent bond with a catalytic residue in the enzyme's active site, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. researchgate.netmdpi.com
While PD173955 itself is a reversible inhibitor, its scaffold can be adapted to create activity-based probes. evitachem.comtum.de By incorporating a reactive functional group alongside the linker, a linkable PD173955 analogue can be converted into a covalent probe. Such a probe would selectively label active kinases that it binds to, allowing for their specific identification and quantification. This approach provides a direct measure of enzyme activity, as the probe will not label inactive or zymogen forms of the enzyme. researchgate.net Competitive ABPP experiments, where a library of compounds is screened for its ability to block labeling by the activity-based probe, can be used to discover new and selective inhibitors for specific kinases. siat.ac.cn
To visualize the interaction between an inhibitor and its target in a cellular context, linkable PD173955 analogues can be conjugated to a fluorophore. nih.govnih.gov These fluorescent probes are invaluable tools for microscopy-based studies, allowing researchers to observe the subcellular localization of specific kinases. nih.govnih.gov
Furthermore, these probes are critical for confirming target engagement in living cells. chemrxiv.org By treating cells with a fluorescent PD173955 analogue, researchers can directly visualize whether the compound is binding to its intended kinase target within the cell's native environment. The intensity and location of the fluorescent signal can provide information on binding affinity and the distribution of the target kinase. nih.gov This technique overcomes a major challenge in drug development by providing direct evidence of a drug's interaction with its target inside a cell, a crucial step in validating its mechanism of action. nih.gov
Activity-Based Protein Profiling (ABPP) with Linkable PD173955 Analogues
Functional Characterization of Kinase-Independent Biological Pathways
A significant and unexpected application of PD173955 analogues emerged from the study of versions specifically designed to be kinase-inactive. These compounds have become important tools for investigating cellular pathways unrelated to kinase inhibition, particularly in the context of neurodegenerative disease research. nih.govresearchgate.net
In the search for treatments for Alzheimer's disease, researchers developed kinase-inactive analogues of PD173955, such as the compound DV2-103 (also referred to as compound 3a). nih.govnih.gov These analogues were designed to lack the ability to inhibit Abl and Src kinases but were surprisingly found to potently reduce the production of β-amyloid (Aβ) peptides in cellular models. nih.govacs.org
Aβ peptides, which form the amyloid plaques found in the brains of Alzheimer's patients, are generated through the sequential cleavage of the amyloid precursor protein (APP) by enzymes called secretases. aging-us.com Research showed that the kinase-inactive PD173955 analogues exerted their effect in cells expressing the full-length human APP. nih.govnih.gov However, they had no effect in cells that expressed only the C-terminal fragment of APP (APP-C99), which is the product of the first cleavage step. nih.govacs.org This crucial finding indicated that the compounds act at an early stage of APP processing, specifically by affecting the initial cleavage of full-length APP by the β-secretase enzyme (BACE1). nih.govnih.gov
Further investigation into the mechanism of action revealed that kinase-inactive PD173955 analogues reduce the levels of both major Aβ isoforms, Aβ40 and Aβ42. nih.gov The proposed mechanism is not a direct inhibition of the BACE1 enzyme itself. researchgate.net Instead, it is believed that these compounds alter the intracellular trafficking of the APP protein. nih.gov They appear to divert APP away from the cellular compartments where Aβ is normally produced (recycling endosomes) and shuttle it towards lysosomes, where it is degraded. nih.gov This rerouting effectively bypasses the primary amyloid-forming pathway. nih.gov
Studies have demonstrated that several kinase-inactive analogues potently reduce Aβ production without significantly inhibiting Abl or Src kinase activity. nih.gov Moreover, when these analogues were used in combination with a BACE1 inhibitor, the reduction in Aβ levels was even more pronounced, suggesting a complementary mechanism of action. nih.govnih.gov
Table 2: Effect of Kinase-Inactive PD173955 Analogues on Aβ Production and Kinase Activity
| Compound | Aβ40 Reduction (% of control) | Aβ42 Reduction (% of control) | Abl Kinase Inhibition (at 10 µM) | Src Kinase Inhibition (at 10 µM) |
|---|---|---|---|---|
| 3a (DV2-103) | Significant reduction reported nih.gov | Significant reduction reported nih.gov | Inactive nih.gov | Inactive nih.gov |
| 3m | Potent reduction reported nih.gov | Potent reduction reported nih.gov | No or weak inhibition nih.gov | No or weak inhibition nih.gov |
| 5b | Potent reduction reported nih.gov | Potent reduction reported nih.gov | No or weak inhibition nih.gov | No or weak inhibition nih.gov |
| 5c | Potent reduction reported nih.gov | Potent reduction reported nih.gov | No or weak inhibition nih.gov | No or weak inhibition nih.gov |
| 5f | Potent reduction reported nih.gov | Potent reduction reported nih.gov | No or weak inhibition nih.gov | No or weak inhibition nih.gov |
Data synthesized from findings reported in ACS Medicinal Chemistry Letters, 2019. nih.gov
Investigating Amyloid Precursor Protein (APP) Metabolism using Kinase-Inactive Analogues
Engineering of Targeted Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) have surfaced as a groundbreaking therapeutic modality designed to eliminate specific proteins from the cellular environment. mdpi.com These bifunctional molecules work by coopting the cell's own ubiquitin-proteasome system. mdpi.com A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. tocris.com This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome. tocris.com This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations and provides a powerful strategy to target proteins previously considered "undruggable." mdpi.com
Design of PROTACs Utilizing Linkable PD173955 Analogues as Protein-of-Interest Ligands
The design of effective PROTACs is a modular process that hinges on the careful selection and integration of three key components: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ligase. tocris.com In the context of targeting oncogenic kinases, analogues of potent inhibitors like PD173955 are repurposed as POI ligands. PD173955 is a known inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation drives the progression of various cancers. nih.govselleckchem.com
The initial step in designing a PROTAC based on a PD173955 analogue involves identifying a suitable position on the molecule, often termed an "exit vector," where a chemical linker can be attached. tocris.com This modification must be strategically placed to ensure that the analogue retains its high binding affinity for the FGFR target. tocris.com Once a viable POI ligand is synthesized, it is conjugated via the linker to a ligand that recruits an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL). tocris.com
The linker itself is not merely a spacer but a critical determinant of the PROTAC's efficacy. Its length, composition (such as polyethylene (B3416737) glycol or alkyl chains), and attachment points influence the stability and geometry of the resulting ternary complex (POI-PROTAC-E3 ligase). biorxiv.org An optimal linker orients the two proteins productively, allowing the E3 ligase to efficiently ubiquitinate the target. To accelerate the discovery of effective degraders, researchers often employ rapid synthesis platforms to generate libraries of PROTACs with diverse linkers and E3 ligase ligands, enabling the simultaneous screening of multiple parameters to identify the most promising candidates for degrading FGFRs. nih.gov
Assessment of Target Protein Degradation Efficacy in Cellular Models
Once synthesized, the efficacy of PROTACs derived from linkable PD173955 analogues is rigorously evaluated in cellular models, typically in cancer cell lines characterized by FGFR dependency or specific FGFR gene amplifications. purdue.edunih.gov The primary goal is to confirm that the PROTAC induces the degradation of its intended target, FGFR.
The most common method for quantifying protein levels is Western blotting, which provides a visual and semi-quantitative measure of the target protein's disappearance after treatment. nih.gov These assessments are performed in a dose- and time-dependent manner to characterize the degrader's activity profile. nih.gov A key metric derived from these experiments is the DC₅₀ , which represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency. nih.gov
To confirm that the observed protein loss is due to the intended proteasomal degradation pathway, control experiments are essential. A standard approach involves co-treating the cells with the PROTAC and a proteasome inhibitor, such as MG132. If the degradation of the target protein is blocked in the presence of the inhibitor, it validates that the PROTAC functions through the ubiquitin-proteasome system. nih.gov For instance, studies on the EGFR-targeting PROTAC 1q showed it induced dose-dependent degradation of EGFRL858R/T790M with a DC₅₀ of 355.9 nM, and this degradation was reversed by MG132, confirming a proteasome-mediated mechanism. nih.gov
| PROTAC | Target | Cell Line | DC₅₀ (nM) | Degradation Confirmation | Source |
|---|---|---|---|---|---|
| BR-cpd7 | FGFR1/2 | Multiple FGFR1/2-dependent tumor cells | ~10 | Western Blot | nih.govnih.gov |
| 1q | EGFRL858R/T790M | H1975 | 355.9 | Blocked by proteasome inhibitor MG132 | nih.gov |
Advanced Methodologies in the Study of Linkable Pd173955 Analogues
Structural Biology Techniques
Structural biology provides the foundational blueprint for understanding how a ligand interacts with its biological target. For linkable PD173955 analogues, these methods confirm that the inhibitor binds to the intended kinase pocket in the predicted orientation.
X-ray crystallography is a premier technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. It provides definitive evidence of the binding mode, the specific molecular interactions, and the conformational state of the kinase when bound to the inhibitor.
Crystal structures have been determined for the parent compound, PD173955, in complex with the kinase domain of the Abl tyrosine kinase. nih.gov These structures reveal that PD173955 binds to the canonical ATP-binding site. nih.gov Unlike the inhibitor imatinib (B729), which stabilizes a specific inactive "DFG-out" conformation of the activation loop, PD173955 binds to a conformation where the activation loop resembles that of an active kinase. nih.gov This structural insight explains why PD173955 can inhibit both active and inactive forms of Abl, contributing to its greater potency compared to imatinib. nih.gov The structure shows that PD173955 forms critical hydrogen bonds with the peptide backbone in the kinase hinge region, notably with the amide group of Met-318. researchgate.net This detailed structural information is invaluable for designing linkable analogues, allowing chemists to identify positions on the PD173955 scaffold where a linker can be attached without disrupting these key binding interactions.
| Complex | PDB ID | Target Kinase | Key Interaction Residue | Bound Conformation | Source |
|---|---|---|---|---|---|
| PD173955-Abl | 1M52 | Abl Kinase Domain | Met-318 (H-bond) | Active-like loop | nih.gov |
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and dynamic macromolecular assemblies that are often difficult to crystallize. springernature.comucl.ac.uk Recent advancements have pushed the resolution of cryo-EM into the near-atomic range (1.4-3 Å) for a wide array of complexes, making it competitive with X-ray crystallography. ucl.ac.uknih.gov
X-ray Crystallography for Ligand-Kinase Complex Characterization
Computational Chemistry and Molecular Modeling
Computational methods complement experimental techniques by providing predictive models of ligand binding, conformational dynamics, and energetics. These in silico approaches accelerate the design-test-refine cycle for developing novel linkable PD173955 analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor binding site. mdpi.com For linkable PD173955 analogues, docking studies are typically performed using the high-resolution crystal structure of the target kinase, such as the Abl-PD173955 complex. nih.govmdpi.com The process involves generating a multitude of possible binding poses for the analogue within the ATP-binding pocket and then using a scoring function to rank them based on their predicted binding affinity. unibo.it
Docking can validate that a designed analogue retains the key interactions of the parent compound and helps predict how different linker attachment points might influence the binding mode. researchgate.net Furthermore, virtual screening, a high-throughput form of docking, can be used to screen large libraries of virtual compounds to identify novel analogues with potentially high affinity for a target kinase. nih.gov Docking scores, expressed as binding energy (ΔG) in kcal/mol, provide a quantitative estimate for prioritizing candidates for synthesis and biological testing. mdpi.comresearchgate.net
| Inhibitor | Target Kinase | Predicted Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| PD173955 | Abl | -10.7 | researchgate.net |
| Imatinib (Redocked) | Abl (PDB: 1IEP) | -13.03 | mdpi.com |
| Gefitinib | MAPK6 | -10.6 | researchgate.net |
While crystallography provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-kinase complex, simulating the movements of atoms over time. nih.govfrontiersin.org MD simulations are crucial for assessing the stability of the predicted binding pose of a linkable PD173955 analogue and understanding how the inhibitor influences the conformational dynamics of the kinase. researchgate.netmdpi.com
A key application of MD is the calculation of binding free energy, which provides a more rigorous prediction of affinity than docking scores. nih.govnih.gov Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and alchemical free energy perturbation (FEP) can compute the energetic cost of binding, accounting for factors like conformational changes and solvation. nih.govnih.gov These calculations can accurately rank a series of analogues and explain differences in potency at a molecular level, guiding the optimization of linkers and scaffolds for improved binding. nih.gov All-atom MD simulations can effectively explore the conformational landscape and binding pathways of kinase inhibitors. frontiersin.org
| Ligand | Target | Methodology | Calculated ΔG (kcal/mol) | Source |
|---|---|---|---|---|
| Imatinib | Abl Kinase | FEP/MD | -9.4 | nih.gov |
| Imatinib | c-Src Kinase | FEP/MD | -1.4 | nih.gov |
| Imatinib (mean) | Abl Kinase | MM/GBSA | -101.03 | mdpi.com |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor. researchgate.net A pharmacophore model can be generated in two primary ways: structure-based or ligand-based. nih.gov
For a this compound, a highly accurate structure-based pharmacophore can be derived from the X-ray crystal structure of the PD173955-kinase complex. nih.gov This model would define the precise spatial locations of key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers required for binding. This pharmacophore can then be used as a 3D query to search virtual compound libraries to identify novel chemical scaffolds that satisfy these geometric and chemical constraints. researchgate.netnih.gov This approach is powerful for discovering new core structures to which a linker can be appended.
Alternatively, if multiple active linkable analogues are known but no crystal structure is available, a ligand-based pharmacophore can be created by superimposing the structures of these active molecules and extracting their common chemical features. researchgate.net This LBDD approach is instrumental in understanding the structure-activity relationship (SAR) within a chemical series and guiding the design of next-generation analogues. nih.gov
Application of Deep Learning and Generative Models in Kinase Inhibitor Design
In recent years, deep learning and generative models have emerged as powerful tools to accelerate the design of novel kinase inhibitors. nscc-gz.cnnih.gov These artificial intelligence (AI) based methods can learn from vast datasets of known chemical structures and their biological activities to generate new molecules with desired properties. blogspot.com For the development of linkable PD173955 analogues, these models offer a paradigm shift from traditional, iterative design cycles.
Generative models, such as those based on transformer neural networks or variational autoencoders, can be trained on large libraries of kinase inhibitors to understand the underlying "language" of kinase-inhibiting scaffolds. nscc-gz.cnnih.gov Specifically for creating linkable analogues, a common strategy is to employ a fragment-based or linker-design approach. In this context, the core PD173955 scaffold can be provided as a fixed input, and the generative model can be tasked with designing novel linkers that are predicted to be synthetically feasible and to not interfere with target binding. nih.gov
Furthermore, reinforcement learning can be integrated into these models to guide the generation process towards specific endpoints. nscc-gz.cnneurips.cc For example, the model can be rewarded for generating linkers that are predicted to have optimal length and flexibility for forming a stable ternary complex in a PROTAC application, or for maintaining high selectivity against a panel of off-target kinases. nscc-gz.cnneurips.cc While the direct application of these models to generate linkable PD173955 analogues is still an emerging area, the successful design of PROTACs and other kinase inhibitors using these techniques demonstrates their immense potential. nih.govnih.gov For instance, the DeepPROTACs and PROTAC-RL models have been developed to predict the degradation capacity and to rationally design PROTACs, respectively, showcasing the capability of AI in this complex design space. nscc-gz.cnnih.gov
Advanced Biochemical and Cellular Assays
A critical step in the characterization of any new this compound is to determine its inhibitory potency and selectivity against a panel of kinases. This is accomplished through in vitro kinase activity assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of its target kinase, typically by quantifying the phosphorylation of a substrate.
PD173955 itself is a potent inhibitor of the Bcr-Abl and Src family kinases. nih.gov In vitro kinase assays have established its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) to be in the low nanomolar range for these targets. aacrjournals.orgnih.gov For example, the IC₅₀ of PD173955 for Bcr-Abl is approximately 1–2 nM. aacrjournals.orgnih.gov Any newly synthesized linkable analogue must be subjected to similar assays to confirm that the introduced linker has not significantly compromised this potency.
Selectivity is equally important, as off-target kinase inhibition can lead to undesired cellular effects. nih.gov Selectivity profiling involves testing the analogue against a broad panel of kinases, often hundreds, to identify any potential off-targets. nih.gov This provides a comprehensive view of the compound's specificity. For example, a cross-screening of PD173955 has shown its activity against other kinases, which is important to consider when interpreting cellular data. researchgate.net The data below illustrates the inhibitory activity of PD173955 and a related analogue, PD166326, against Bcr-Abl, providing a benchmark for the evaluation of new linkable derivatives.
| Compound | Target Kinase | In Vitro IC₅₀ (nM) |
| PD173955 | Bcr-Abl | 1-2 |
| PD166326 | Bcr-Abl | 0.1-0.2 |
| PD173955 | c-Kit | ~25 |
| PD173955 | Src | 22 |
This table presents IC₅₀ values for PD173955 and an analogue against various kinases, as determined by in vitro kinase assays. aacrjournals.orgnih.govmedchemexpress.com
To understand the downstream cellular consequences of kinase inhibition by a this compound, it is essential to measure changes in the phosphorylation status of the target kinase and its substrates. Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used techniques for this purpose. pnas.org
Western blotting allows for the semi-quantitative detection of specific proteins in a complex mixture, such as a cell lysate. pnas.org In the context of PD173955 analogues, researchers would treat cells with the compound and then prepare lysates for analysis. Using phospho-specific antibodies, one can visualize the levels of phosphorylated Bcr-Abl or its downstream signaling proteins like STAT5 and CrkL. aacrjournals.orgashpublications.org A potent inhibitor would be expected to cause a significant decrease in the phosphorylation of these proteins. aacrjournals.org The total protein levels are also measured as a loading control to ensure that any observed decrease in phosphorylation is not due to a general decrease in the protein amount.
ELISA is a more quantitative method that can be adapted for high-throughput screening. raybiotech.com In a phospho-specific ELISA, a capture antibody binds the total protein of interest, and a detection antibody, which is specific for the phosphorylated form, provides a quantitative readout. thermofisher.com This method is highly sensitive and allows for the precise measurement of changes in protein phosphorylation in response to treatment with a this compound. raybiotech.com
Ultimately, the utility of a this compound is determined by its activity in a cellular context. Cell-based functional assays are crucial for evaluating the compound's ability to engage its target and elicit a biological response. Key assays include cell proliferation and substrate phosphorylation assays.
Cell proliferation assays measure the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase. For example, Bcr-Abl positive cell lines, such as K562 and R10, are highly sensitive to PD173955, which inhibits their proliferation with IC₅₀ values in the low nanomolar range. aacrjournals.orgnih.gov New linkable analogues would be tested in these cell lines to determine their cellular potency. A significant increase in the IC₅₀ compared to the parent compound might indicate poor cell permeability or that the linker is interfering with target engagement in the cellular environment.
Inhibition of substrate phosphorylation within the cell is a direct measure of the compound's on-target activity. This can be assessed by Western blotting, as described previously, where a dose-dependent decrease in the phosphorylation of specific Bcr-Abl substrates would confirm that the linkable analogue is engaging and inhibiting its target within the cell. aacrjournals.org The table below summarizes the anti-proliferative activity of PD173955 and related compounds in different cell lines.
| Compound | Cell Line | IC₅₀ (nM) for Cell Proliferation |
| PD173955 | R10(-) (Bcr-Abl+) | 2.5 |
| PD173955 | K562 (Bcr-Abl+) | 35 |
| PD173955 | RWLeu4 (Bcr-Abl+) | 10 |
| PD173955 | M07e (KL-dependent) | 40 |
| PD166326 | R10(-) (Bcr-Abl+) | 0.4 |
This table shows the IC₅₀ values of PD173955 and an analogue in various cell lines, demonstrating their anti-proliferative effects. aacrjournals.orgnih.gov
To gain a deeper understanding of the molecular interactions between a this compound and its target kinase, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics (association and dissociation rates), and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of an analyte (the linkable analogue) to a ligand (the kinase) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. This kinetic information is particularly valuable for applications like PROTACs, where the residence time of the inhibitor on the target can influence the efficiency of protein degradation.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating the linkable analogue into a solution containing the target kinase, ITC can determine the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov This thermodynamic profile provides insights into the driving forces of the binding event (e.g., whether it is enthalpy- or entropy-driven), which can be used to further optimize the analogue's structure for improved binding. While specific SPR or ITC data for linkable PD173955 analogues is not widely published, the application of these techniques is a standard and crucial part of the characterization pipeline for such molecules.
Future Directions and Research Perspectives
Expansion of Target Scope for Linkable PD173955 Analogues
The versatility of the PD173955 scaffold presents an opportunity to target a broader range of proteins for degradation, moving beyond its traditional kinase targets.
Exploration of Kinase-Independent Functions in New Biological Contexts
Research has revealed that certain analogues of PD173955 can exert biological effects independent of their kinase inhibitory activity. nih.gov For example, a kinase-inactive analogue of PD173955, DV2-103, has been shown to reduce the production of β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. nih.govfrontiersin.orgnih.gov This effect is primarily achieved by modulating the cleavage of amyloid precursor protein (APP) by β-secretase (BACE1), rather than by inhibiting kinases. nih.govnih.gov
This discovery highlights the potential to develop linkable PD173955 analogues that leverage these kinase-independent mechanisms. By creating PROTACs from these analogues, it may be possible to target for degradation proteins involved in APP processing or other cellular pathways relevant to neurodegenerative diseases. This approach could offer a novel therapeutic strategy that is distinct from traditional kinase inhibition. frontiersin.org
Innovations in Linker Chemistry and Design for Enhanced Bioactivity
The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govnih.govexplorationpub.com
Development of Conformationally Restricted or Smart Linkers
Traditional flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are being increasingly replaced by more rigid and sophisticated designs. nih.gov Conformationally restricted linkers, which can include motifs like piperazine (B1678402), piperidine, alkynes, and cycloalkanes, can help to pre-organize the PROTAC into a bioactive conformation, thereby enhancing the efficiency of ternary complex formation. nih.govprecisepeg.comresearchgate.net For example, incorporating a rigid aryl unit can provide conformational restriction and improve the molecule's properties. nih.gov Macrocyclic linkers represent another innovative approach, imposing a highly constrained conformation that can improve selectivity. nih.govprecisepeg.com
"Smart linkers" are another area of active research. These linkers can be designed to respond to specific stimuli, such as light, allowing for spatiotemporal control over protein degradation. nih.govacs.org Photoswitchable or photocaged PROTACs, for instance, can be activated by light to induce the formation of the ternary complex, offering precise control over the degradation process. explorationpub.comacs.org Another novel strategy involves the use of organometallic moieties like ferrocene (B1249389) to create "molecular hinges" within the linker, enabling dynamic conformational changes that can improve cell permeability. acs.orgchemrxiv.org
Integration of Multifunctional Linkers for Orthogonal Applications
Linkers can be engineered to possess functionalities beyond simply connecting the warhead and the E3 ligase ligand. nih.gov For example, linkers can be designed to carry imaging agents or other reporter molecules, enabling the visualization and tracking of the PROTAC within cells. Additionally, multifunctional linkers could be developed to enable dual-modality therapeutics, where the PROTAC not only degrades a target protein but also performs a secondary function, such as inhibiting a second target or modulating a different cellular pathway.
Rational Design of Next-Generation PROTACs from Linkable PD173955 Analogues
The rational design of PROTACs is moving away from a trial-and-error approach towards more predictive, structure-based methods. nih.gov Computational tools, including molecular docking and molecular dynamics simulations, are becoming increasingly important for predicting the structure and stability of the ternary complex. chemrxiv.org These in silico methods can help to optimize linker length, composition, and attachment points to achieve maximal degradation potency and selectivity. explorationpub.com
By combining the versatile PD173955 scaffold with advanced linker technologies and rational design principles, it will be possible to create a new generation of highly potent and selective PROTACs. These next-generation degraders could target a wide range of proteins implicated in various diseases, offering novel therapeutic opportunities. The continued exploration of the chemical space around linkable PD173955 analogues, coupled with a deeper understanding of the principles governing PROTAC-mediated protein degradation, will be crucial for realizing the full potential of this promising class of molecules. unito.itresearchgate.net
Engineering Improved Ternary Complex Formation and Stability
The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex, consisting of the PROTAC molecule, the target protein (e.g., a kinase bound by the PD173955 analogue), and an E3 ubiquitin ligase. chemrxiv.org The stability of this complex is a key determinant for subsequent ubiquitination and degradation of the target protein. researchgate.net Engineering efforts are therefore centered on enhancing the formation and longevity of this tripartite assembly.
Research strategies focus on the rational design of the PROTAC molecule, including the optimization of the linker connecting the PD173955 warhead to the E3 ligase-recruiting moiety. chemrxiv.org The nature, length, and attachment points of the linker are crucial for achieving favorable protein-protein interactions within the ternary complex. researchgate.net Computational modeling and structural biology are vital tools in this process. By simulating the interactions between the three components, researchers can predict optimal linker designs before undertaking complex chemical synthesis.
Furthermore, live-cell assays using advanced biophysical techniques like bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) are being developed to measure the kinetics and stability of ternary complexes directly within the cellular environment. chemrxiv.orgresearchgate.net These assays allow for higher-throughput screening of various PROTAC analogues, enabling the rapid identification of candidates with superior complex-forming properties. researchgate.net Studies on other PROTAC systems have shown that even small structural modifications can significantly impact ternary complex stability and, consequently, degradation efficiency, highlighting the importance of this optimization process. researchgate.net
| Strategy | Description | Key Methodologies | Expected Outcome |
|---|---|---|---|
| Linker Optimization | Systematic modification of the linker's length, rigidity, and chemical composition to facilitate optimal orientation of the target protein and E3 ligase. | Computational Docking, Synthetic Chemistry, Structure-Activity Relationship (SAR) Studies. | Increased cooperativity and favorable protein-protein interactions within the complex. |
| Warhead and Ligase Handle Modification | Fine-tuning the PD173955 analogue or the E3 ligase binder to improve binary affinities or induce positive cooperativity. | Medicinal Chemistry, Binding Affinity Assays (e.g., SPR, ITC). | Enhanced binding affinity and residence time of the individual components. |
| Structural Biology | Solving the crystal or cryo-EM structures of the ternary complex to visualize the atomic interactions. | X-ray Crystallography, Cryo-Electron Microscopy. | A detailed structural blueprint for rational, structure-based design of improved analogues. |
| Kinetic Profiling | Measuring the on- and off-rates of complex formation and dissociation in real-time. | Live-Cell BRET/FRET Assays, Surface Plasmon Resonance (SPR). | Identification of analogues with prolonged complex half-life, leading to more efficient degradation. |
Strategies to Overcome Resistance Mechanisms Through Degradation
A significant advantage of targeted protein degradation over simple inhibition is its potential to overcome drug resistance. researchgate.netashpublications.org Resistance to kinase inhibitors like PD173955 and imatinib (B729) often arises from point mutations in the kinase's ATP-binding pocket (e.g., the T315I "gatekeeper" mutation in Bcr-Abl), which prevent the inhibitor from binding effectively. researchgate.netjnccn.org Another resistance mechanism is the simple overexpression of the target kinase, which saturates the inhibitor at standard concentrations.
Degrader molecules built from linkable PD173955 analogues offer a powerful solution to these challenges. Because they act catalytically to induce the destruction of the target protein, they are less susceptible to resistance mechanisms. ashpublications.org A single PROTAC molecule can trigger the degradation of multiple target protein molecules. This approach can be effective even if the binding affinity of the warhead is somewhat compromised by a mutation, as long as a ternary complex can still form.
Furthermore, degradation eliminates the entire protein scaffold, including its non-catalytic functions and any resistance-conferring mutations. researchgate.net This contrasts with inhibitors, which only block the catalytic activity and can be rendered ineffective by a single amino acid change. jnccn.org Strategies to overcome resistance therefore involve developing PD173955-based PROTACs that can effectively bind and promote the degradation of both wild-type and mutant forms of the target kinase. Research in chronic myeloid leukemia (CML) has shown that inducing the degradation of Bcr-Abl via other mechanisms, such as by targeting the Hsp90 chaperone protein, is a valid strategy for eliminating imatinib-resistant protein variants. researchgate.netashpublications.org A PD173955-based degrader would target the kinase directly, potentially offering greater specificity and potency.
Systems-Level Investigations of Analogue Effects
To fully understand the biological consequences of administering a linkable PD173955 analogue, particularly in its PROTAC form, it is essential to move beyond single-target analysis and adopt a systems-level perspective. This involves using "omics" technologies to capture broad changes across the proteome and metabolome.
Proteomics and Metabolomics for Comprehensive Cellular Pathway Analysis
Proteomics and metabolomics are powerful, high-throughput technologies that provide a global snapshot of the proteins and small-molecule metabolites within a cell or organism at a specific point in time. frontiersin.orgnih.gov Applying these techniques to cells treated with a PD173955 analogue can reveal its full spectrum of biological effects.
Proteomics: Quantitative proteomics can be used to comprehensively identify which proteins are degraded following treatment. frontiersin.org This is crucial for confirming the degradation of the intended target and, equally important, for identifying any off-target proteins that are also degraded. This "anti-target" profile is a critical component of the analogue's specificity and potential toxicity. Chemical proteomics approaches, such as the use of Kinobeads, have been employed to map the target landscape of kinase inhibitors, including the parent PD173955, providing a baseline for on-target and off-target interactions. tum.de
Metabolomics: Metabolomics analysis measures the dynamic changes in cellular metabolites that occur as a downstream consequence of protein degradation. nih.gov For example, degrading a key kinase in a signaling pathway will alter the phosphorylation cascade, which in turn will change the activity of metabolic enzymes and lead to a new metabolic state. biorxiv.org By profiling metabolites such as amino acids, lipids, and nucleotides, researchers can gain a functional understanding of the pathways perturbed by the PD173955 analogue, linking target degradation to a functional cellular outcome. frontiersin.org
| Omics Technology | Primary Data Generated | Key Biological Question Answered |
|---|---|---|
| Proteomics | Global protein abundance levels. | What are the on-target and off-target proteins being degraded? |
| Metabolomics | Levels of endogenous small molecules (e.g., sugars, lipids, amino acids). | What are the downstream functional consequences of target degradation on cellular metabolism and signaling pathways? |
| Phosphoproteomics | Site-specific protein phosphorylation levels. | How does target degradation impact cellular signaling networks immediately downstream of the kinase? |
Integration of Omics Data with Structural and Computational Insights
The true power of systems-level investigation lies in the integration of different data types. nih.gov By combining proteomics and metabolomics data with structural and computational information, a holistic and multi-dimensional understanding of the this compound's mechanism of action can be achieved. nih.gov
This integrative approach allows researchers to build comprehensive models of the drug's effect. For instance, proteomics data identifying an off-target degraded kinase can be rationalized by examining the crystal structure of that kinase. tum.de Computational docking of the PD173955 analogue into the kinase's binding site can then predict whether the interaction is plausible, providing a hypothesis that can be tested experimentally. One study has already used structural data and sequence alignment to create a classification system for amino acid residues involved in drug-protein interactions for kinases like ABL1, the target of PD173955. tum.de
Machine learning and other computational algorithms are becoming essential for analyzing these large, complex, and multi-modal datasets. nih.govki.se These tools can identify subtle patterns and correlations that are not apparent from analyzing each dataset in isolation. For example, an integrative analysis could correlate the degradation level of a specific set of proteins (from proteomics) with a distinct metabolic signature (from metabolomics), thereby uncovering novel biological pathways affected by the analogue or identifying potential biomarkers of drug response. mdpi.com This integrated, systems-level approach is critical for advancing the development of linkable PD173955 analogues from laboratory tools to precisely targeted therapeutics.
Q & A
Q. What are the key considerations for synthesizing and characterizing linkable PD173955 analogues in biochemical assays?
Methodological Answer: Synthesis requires precise documentation of protocols, including reagent sources (e.g., lot numbers), reaction conditions, and purification steps. Characterization should integrate spectroscopic methods (e.g., NMR, HPLC) and validate purity (>95% by LC-MS). Cross-referencing experimental records with the research hypothesis ensures alignment with study objectives . For reproducibility, protocols must detail solvent systems, temperature controls, and catalyst ratios, as ambiguities in these parameters can compromise data reliability .
Q. How can researchers design experiments to evaluate the kinase inhibition profile of linkable PD173955 analogues?
Methodological Answer: Use competitive binding assays (e.g., ATP-dependent kinase activity assays) with positive controls (e.g., unmodified PD173955) to establish baseline inhibition. Include dose-response curves (IC50 calculations) and validate selectivity against off-target kinases using kinase profiling panels. Statistical tools like ANOVA should be applied to assess significance across replicates, with protocols pre-registered to minimize bias .
Q. What ethical and safety protocols are essential when handling linkable PD173955 analogues in cellular studies?
Methodological Answer: Adhere to institutional biosafety guidelines (e.g., BSL-2 for cell culture studies) and document informed consent if using human-derived samples. Material Safety Data Sheets (MSDS) for the analogue must detail handling precautions (e.g., PPE requirements, disposal protocols). Ethical reviews should address potential cytotoxicity risks and ensure compliance with frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How should researchers resolve contradictions in potency data between biochemical assays and cell-based studies for linkable PD173955 analogues?
Methodological Answer: Conduct systematic error analysis:
- Compare assay conditions (e.g., buffer pH, ATP concentrations) for biochemical vs. cellular systems.
- Evaluate cell permeability using techniques like LC-MS quantification of intracellular analogue levels.
- Apply mechanistic modeling (e.g., systems pharmacology) to reconcile discrepancies, referencing multi-dimensional data frameworks . Contradictions may arise from off-target effects in cellular contexts, necessitating phosphoproteomic profiling to identify confounding pathways .
Q. What strategies optimize the integration of linkable PD173955 analogue data with multi-omics datasets (e.g., transcriptomics, proteomics)?
Q. How can researchers address variability in linker stability during in vivo pharmacokinetic studies of linkable PD173955 analogues?
Methodological Answer: Pre-screen linkers using accelerated stability testing (e.g., pH/thermal stress) and quantify cleavage products via mass spectrometry. In vivo, employ radiolabeled analogues to track biodistribution and linker integrity. Use mixed-effects models to account for inter-subject variability, with covariates like metabolic enzyme expression levels . Cross-reference degradation kinetics with in vitro predictions to refine predictive algorithms .
Q. What frameworks support hypothesis generation for novel applications of linkable PD173955 analogues beyond kinase inhibition?
Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure exploratory studies. For example:
- Population: Cancer stem cells vs. differentiated cells.
- Intervention: Linkable analogue conjugated to a fluorescent probe.
- Comparison: Unmodified PD173955.
- Outcome: Subcellular localization efficiency (quantified via confocal microscopy). Iterate hypotheses using Bayesian networks to prioritize high-probability targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
